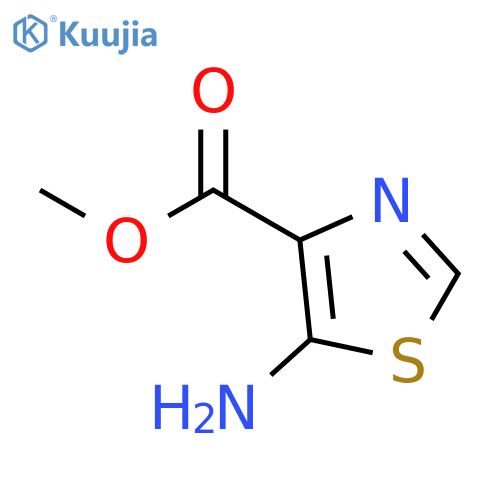

Cas no 1239464-24-4 (methyl 5-amino-1,3-thiazole-4-carboxylate)

1239464-24-4 structure

商品名:methyl 5-amino-1,3-thiazole-4-carboxylate

CAS番号:1239464-24-4

MF:C5H6N2O2S

メガワット:158.178339481354

MDL:MFCD18432675

CID:1006080

PubChem ID:53408092

methyl 5-amino-1,3-thiazole-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- 4-Thiazolecarboxylic acid, 5-amino-, methyl ester

- methyl 5-amino-1,3-thiazole-4-carboxylate

- 5-Amino-thiazole-4-carboxylic acid methyl ester

- AS-47450

- DTXSID10696175

- CS-0054981

- Methyl5-aminothiazole-4-carboxylate

- F13785

- Methyl 5-aminothiazole-4-carboxylate

- AKOS024051318

- EN300-84006

- OTNJGCAOEGZZMM-UHFFFAOYSA-N

- 5-aminothiazole-4-carboxylic acid methyl ester

- 1239464-24-4

- MFCD18432675

- Z1250072816

- SB32107

- SCHEMBL3709288

-

- MDL: MFCD18432675

- インチ: InChI=1S/C5H6N2O2S/c1-9-5(8)3-4(6)10-2-7-3/h2H,6H2,1H3

- InChIKey: OTNJGCAOEGZZMM-UHFFFAOYSA-N

- ほほえんだ: COC(=O)C1=C(N)SC=N1

計算された属性

- せいみつぶんしりょう: 158.01499861g/mol

- どういたいしつりょう: 158.01499861g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 142

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 93.4Ų

じっけんとくせい

- 密度みつど: 1.4±0.1 g/cm3

- ふってん: 290.5±20.0 °C at 760 mmHg

- フラッシュポイント: 129.5±21.8 °C

- じょうきあつ: 0.0±0.6 mmHg at 25°C

methyl 5-amino-1,3-thiazole-4-carboxylate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

methyl 5-amino-1,3-thiazole-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM189647-10g |

5-Amino-thiazole-4-carboxylic acid methyl ester |

1239464-24-4 | 95% | 10g |

$1566 | 2021-08-05 | |

| Enamine | EN300-84006-0.25g |

methyl 5-amino-1,3-thiazole-4-carboxylate |

1239464-24-4 | 95.0% | 0.25g |

$265.0 | 2025-02-21 | |

| eNovation Chemicals LLC | D971719-100mg |

5-Amino-thiazole-4-carboxylic acid methyl ester |

1239464-24-4 | 95% | 100mg |

$240 | 2024-07-28 | |

| eNovation Chemicals LLC | D971719-1g |

5-Amino-thiazole-4-carboxylic acid methyl ester |

1239464-24-4 | 95% | 1g |

$665 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0343-100mg |

5-Amino-thiazole-4-carboxylic acid methyl ester |

1239464-24-4 | 95% | 100mg |

¥1731.3 | 2025-01-20 | |

| abcr | AB463087-100 mg |

5-Amino-thiazole-4-carboxylic acid methyl ester; . |

1239464-24-4 | 100MG |

€379.50 | 2023-07-18 | ||

| abcr | AB463087-1 g |

5-Amino-thiazole-4-carboxylic acid methyl ester; . |

1239464-24-4 | 1g |

€1,074.60 | 2023-07-18 | ||

| Enamine | EN300-84006-0.05g |

methyl 5-amino-1,3-thiazole-4-carboxylate |

1239464-24-4 | 95.0% | 0.05g |

$125.0 | 2025-02-21 | |

| Enamine | EN300-84006-0.5g |

methyl 5-amino-1,3-thiazole-4-carboxylate |

1239464-24-4 | 95.0% | 0.5g |

$418.0 | 2025-02-21 | |

| Enamine | EN300-84006-1.0g |

methyl 5-amino-1,3-thiazole-4-carboxylate |

1239464-24-4 | 95.0% | 1.0g |

$535.0 | 2025-02-21 |

methyl 5-amino-1,3-thiazole-4-carboxylate 関連文献

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

1239464-24-4 (methyl 5-amino-1,3-thiazole-4-carboxylate) 関連製品

- 18903-18-9(Ethyl 5-aminothiazole-4-carboxylate)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1239464-24-4)methyl 5-amino-1,3-thiazole-4-carboxylate

清らかである:99%/99%/99%

はかる:250mg/500mg/1g

価格 ($):172.0/351.0/428.0